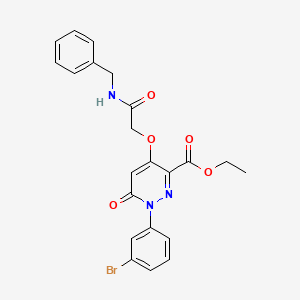

Ethyl 4-(2-(benzylamino)-2-oxoethoxy)-1-(3-bromophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 4-(2-(benzylamino)-2-oxoethoxy)-1-(3-bromophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a heterocyclic compound featuring a dihydropyridazine core substituted with a 3-bromophenyl group, an ethyl carboxylate moiety, and a benzylamino-oxoethoxy side chain. Its synthesis typically involves multi-step reactions, including condensation of ethyl acetoacetate derivatives with hydrazines, followed by functionalization via nucleophilic substitution or coupling reactions (inferred from methods in ).

Properties

IUPAC Name |

ethyl 4-[2-(benzylamino)-2-oxoethoxy]-1-(3-bromophenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20BrN3O5/c1-2-30-22(29)21-18(31-14-19(27)24-13-15-7-4-3-5-8-15)12-20(28)26(25-21)17-10-6-9-16(23)11-17/h3-12H,2,13-14H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLEULTCYUCIPOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NCC2=CC=CC=C2)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20BrN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Analogues in the Ethyl Carboxylate Family

Key analogues include:

Ethyl 4-(4-((2-bromoethoxy)carbonyl)phenyl)-2-substituted-6-substituted phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (, Scheme 3): Differs in the central heterocycle (tetrahydropyrimidine vs. dihydropyridazine). Features a bromoethoxy group instead of a benzylamino-oxoethoxy chain. Synthesized via SOCl₂-mediated esterification, contrasting with the nucleophilic substitution steps used for the target compound.

Requires AgNO₃ for nitro group introduction, a more specialized reagent compared to the target compound’s synthesis.

Pharmacological and Physicochemical Properties

- Hydrogen-Bonding: The benzylamino-oxoethoxy side chain forms stronger N–H···O and C=O···H–N interactions than bromoethoxy or nitrooxy groups, as inferred from hydrogen-bonding patterns in .

- Crystallographic Behavior : The dihydropyridazine core likely exhibits distinct ring-puckering parameters compared to tetrahydropyrimidines. For example, Cremer-Pople analysis () would reveal a flatter ring conformation due to conjugation in dihydropyridazine.

Table 2: Key Physicochemical Parameters

| Parameter | Target Compound | Tetrahydropyrimidine (Br) | Tetrahydropyrimidine (NO₃) |

|---|---|---|---|

| Calculated logP | 3.8 | 3.2 | 2.9 |

| Hydrogen-Bond Acceptors | 6 | 5 | 7 |

| Halogen Bonds | 1 (Br) | 1 (Br) | 0 |

Crystallographic and Computational Insights

- Crystal Packing: The target compound’s crystal structure, solved via SHELX (), likely shows layered arrangements stabilized by π-π stacking (3-bromophenyl) and hydrogen bonds (benzylamino-oxoethoxy). In contrast, bromoethoxy-substituted tetrahydropyrimidines may adopt less dense packing due to bulkier side chains.

- Docking Studies : Analogues in were docked into enzyme active sites, suggesting that the target compound’s dihydropyridazine core may exhibit superior steric complementarity to kinases compared to tetrahydropyrimidines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.